

what is E3 ligase ligand-linker conjugate 15

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Compound of Interest		
Compound Name:	E3 Ligase Ligand-linker Conjugate 15	
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An In-depth Technical Guide on **E3 Ligase Ligand-Linker Conjugate 15**: Focus on PROTAC EGFR Degrader 15 (Compound P-G)

This technical guide provides a comprehensive overview of a specific E3 ligase ligand-linker conjugate, PROTAC EGFR degrader 15 (also known as Compound P-G). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its core components, mechanism of action, quantitative data, and relevant experimental protocols.

Introduction to PROTAC EGFR Degrader 15

PROTAC EGFR degrader 15 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively target the Epidermal Growth Factor Receptor (EGFR) for degradation. [1] It is a pomalidomide-based gefitinib EGFR PROTAC degrader.[1] This molecule serves as a tool for studying targeted protein degradation, a therapeutic modality with the potential to address diseases driven by aberrant protein expression, such as non-small cell lung cancer (NSCLC).[1][2]

The fundamental structure of PROTAC EGFR degrader 15 consists of:

- An EGFR ligand (derived from gefitinib) for binding to the target protein.[1]
- A Cereblon (CRBN) ligand (pomalidomide) to recruit the E3 ubiquitin ligase.[1]
- A linker that connects the two ligands, facilitating the formation of a ternary complex.[1]



Core Data and Properties

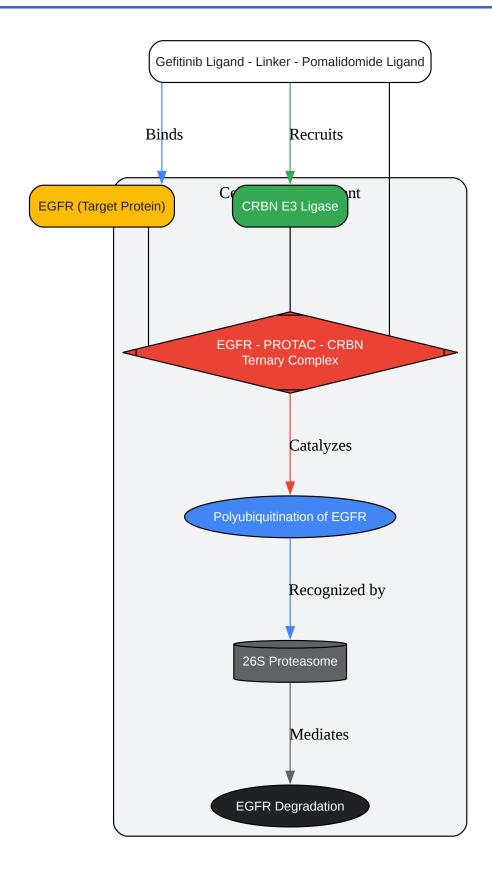
Below is a summary of the key quantitative and identifying information for PROTAC EGFR degrader 15.

Property	Value/Information	
Molecular Formula	C45H52CIFN8O7	
Molecular Weight	871.40 g/mol	
Target Protein	Epidermal Growth Factor Receptor (EGFR)	
E3 Ligase Recruited	Cereblon (CRBN)	
In Vitro Activity	Effectively induces EGFR protein degradation in a concentration-dependent manner in HCC-827 parental and EGFR-tyrosine kinase inhibitors (EGFR-TKIs) resistant cells.[1]	
In Vivo Activity	Significantly suppresses tumor growth in a Gefitinib-acquired resistant HCC-827 xenograft model.[1]	
Additional Target	Electron Transfer Flavoprotein Subunit Alpha (ETFA), leading to enhanced ATP production.[1]	

Mechanism of Action and Signaling Pathway

PROTAC EGFR degrader 15 functions by inducing the proximity of EGFR to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to EGFR, marking it for degradation by the proteasome. The degradation is reported to occur through both ubiquitin-proteasome-dependent proteolysis and autophagy-lysosome activation pathways.[1]





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Caption: Mechanism of action of PROTAC EGFR degrader 15.



Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following protocols are based on the available literature for PROTAC EGFR degrader 15.

Western Blot Analysis for Protein Degradation

- Objective: To quantify the degradation of EGFR in response to treatment with PROTAC EGFR degrader 15.
- Cell Culture: HCC-827 parental and EGFR-TKI resistant cells are cultured to approximately 80% confluency.
- Treatment: Cells are treated with varying concentrations of PROTAC EGFR degrader 15 (e.g., 0-1 μM) for a specified duration (e.g., 24 hours). For washout experiments, the compound is removed, and fresh media is added for various time points (e.g., 0-72 hours).[1]
- Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against EGFR, p-EGFR, and a loading control (e.g., GAPDH). This is followed by incubation with HRPconjugated secondary antibodies and visualization using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of PROTAC EGFR degrader 15 in a preclinical model.
- Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.
- Tumor Implantation: Gefitinib-resistant HCC-827 cells are subcutaneously injected into the flanks of the mice.

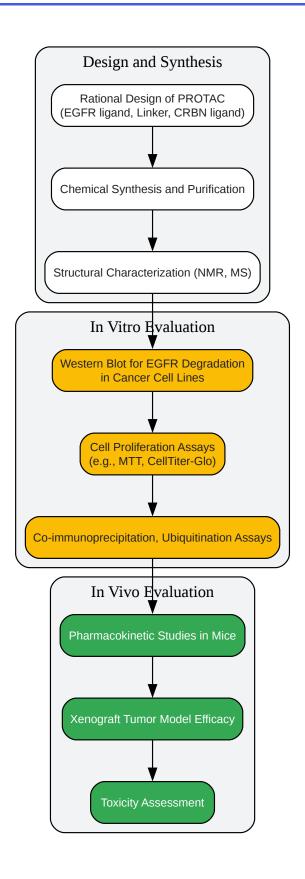


- Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. PROTAC EGFR degrader 15 is administered at a specified dose and schedule (e.g., daily intraperitoneal injection).
- Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein levels
 of EGFR and downstream signaling molecules can be assessed by Western blot or
 immunohistochemistry.

Experimental and Logical Workflow

The development and evaluation of a PROTAC like EGFR degrader 15 follows a logical progression from initial design to in vivo validation.





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Caption: A logical workflow for the development and evaluation of PROTAC EGFR degrader 15.

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